molecular formula C10H22N2 B2983208 (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine CAS No. 933751-58-7

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine

Cat. No.: B2983208
CAS No.: 933751-58-7
M. Wt: 170.3
InChI Key: OURNKFCDVGRFHJ-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine, with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol, is a chemical compound of interest in scientific research . This compound, identified by CAS number 933751-58-7, is offered with a high purity level of 95% . Its structure, featuring a tetramethylpiperidine scaffold, suggests its primary value as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Researchers utilize this and related structures in the development of more complex molecules, including ligands for catalysis or probes for biological systems . The sterically hindered piperidine core is a common feature in compounds used in polymer chemistry, as stabilizers, and in the synthesis of nitroxide radicals such as TEMPO derivatives . These radicals are well-known for their applications as catalysts in oxidation reactions and as spin labels in biophysical studies using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNKFCDVGRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Alkyl Substituents on the Amine Group

  • Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)-amine (CAS 63738-29-4):
    • Structure : The amine group is substituted with an ethyl (-CH2CH3) instead of a methyl group.
    • Properties : Molecular weight = 184.32 g/mol, compared to 170.29 g/mol for the methanamine derivative. The ethyl group increases hydrophobicity and reduces basicity slightly due to electron-donating effects.
    • Applications : Primarily used in organic synthesis intermediates rather than industrial stabilization .
Compound Molecular Formula Molecular Weight (g/mol) Key Feature Application
(2,2,6,6-TMP-4-yl)methanamine C10H22N2 170.29 Primary amine, high steric hindrance Epoxy hardeners, stabilizers
Ethyl-(2,2,6,6-TMP-4-yl)-amine C11H24N2 184.32 Secondary amine, increased hydrophobicity Synthetic intermediates

Piperidine-Based Diamines

  • 2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA): Structure: Contains two primary amine groups attached to a propane backbone. Synthesis: Produced via Knoevenagel condensation of triacetonamine and malononitrile, followed by hydrogenation . Applications: Superior epoxy resin hardening due to bifunctional reactivity, enabling crosslinking. Higher thermal stability (decomposition >250°C) compared to monoamines like (2,2,6,6-TMP-4-yl)methanamine .

Fluorescent Markers with TMP Moieties

  • bis-TMP Naphthalimide: Structure: Two 2,2,6,6-TMP groups attached to a naphthalimide core via amide linkages. Properties: Exhibits strong fluorescence (quantum yield >0.8), large Stokes shift (~100 nm), and resistance to photobleaching. Steric hindrance from TMP groups prevents π-stacking, enhancing solubility in polar solvents . Comparison: Unlike (2,2,6,6-TMP-4-yl)methanamine, this compound lacks free amine groups, limiting its use in covalent bonding but excelling in non-covalent labeling applications .

Polymer Stabilizers with TMP Groups

  • N1,N3-bis(2,2,6,6-TMP-4-yl)isophthalamide (CAS 42774-15-2): Structure: Two TMP groups linked via an isophthalamide bridge. Properties: Molecular weight = 442.64 g/mol; acts as a hindered amine light stabilizer (HALS) by scavenging free radicals. Performance: Higher molecular weight improves retention in polymer matrices compared to monomeric TMP derivatives like (2,2,6,6-TMP-4-yl)methanamine, which may volatilize during processing .
Stabilizer Compound Molecular Weight (g/mol) Key Mechanism Thermal Stability (°C)
(2,2,6,6-TMP-4-yl)methanamine 170.29 Radical scavenging Decomposes ~200°C
N1,N3-bis(2,2,6,6-TMP-4-yl)isophthalamide 442.64 Radical scavenging + UV absorption Stable up to 300°C
Tris(2,2,6,6-TMP-4-yl)nitrilotriacetate 560.78 Multifunctional stabilization Stable up to 320°C

Esters and Carboxylic Acid Derivatives

  • 2,2,6,6-Tetramethylpiperidin-4-yl Acetate :
    • Structure : Ester derivative with an acetyl group replacing the amine.
    • Properties : Reduced reactivity due to the absence of a free amine. Used as a precursor in synthesizing more complex TMP derivatives .

Key Research Findings

Steric Effects : The 2,2,6,6-tetramethyl groups in (2,2,6,6-TMP-4-yl)methanamine significantly hinder nucleophilic reactions at the amine site. For example, its reaction with epoxides is slower than less hindered amines like cyclohexylmethanamine but results in more thermally stable adducts .

Hydrogen Bonding : Unlike bis-TMP naphthalimide, which forms N–H⋯O bonds in its crystal lattice, (2,2,6,6-TMP-4-yl)methanamine’s primary amine enables stronger hydrogen bonding with polar substrates, enhancing its efficacy in epoxy formulations .

Photostability: TMP-based stabilizers outperform non-hindered amines in UV resistance. For instance, polyolefins stabilized with (2,2,6,6-TMP-4-yl)methanamine derivatives show 2–3× longer lifespan under accelerated weathering tests compared to unstabilized controls .

Biological Activity

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine, commonly referred to as TMPA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

TMPA is characterized by its piperidine core with four methyl groups at positions 2 and 6. This structure enhances its lipophilicity and influences its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight182.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of TMPA is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it can modulate enzyme activity and receptor interactions, which are critical for numerous biological pathways.

  • Enzyme Inhibition : TMPA has been shown to inhibit enzymes involved in metabolic pathways. For example, studies have indicated that compounds with similar structures can affect the activity of protein synthesis machinery at the ribosomal level .
  • Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting neurological functions. Its structural similarity to other piperidine derivatives suggests a role in modulating synaptic transmission.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to TMPA. For instance, modifications at the piperidine ring have been shown to significantly alter biological activity:

  • Alkyl Substituents : The presence of different alkyl groups at the 2 and 6 positions can enhance binding affinity to targets.
  • Functional Groups : Incorporating functional groups such as amines or hydroxyls can increase solubility and bioavailability.

Table 1 summarizes key findings from SAR studies:

CompoundKey ModificationsBiological Activity
TMPABase structureModerate enzyme inhibition
4-Amino derivativeAmino group at position 4Increased receptor affinity
Alkyl-substituted variantsVarying chain lengthsEnhanced potency

Case Studies

Several studies have investigated the biological effects of TMPA and its derivatives:

  • Neuroprotective Effects : A study demonstrated that TMPA derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Research has indicated that certain TMPA derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antioxidant Properties : Compounds similar in structure to TMPA have been shown to exhibit antioxidant properties, which could be beneficial in preventing cellular damage from free radicals.

Q & A

Q. What are the common synthetic routes for (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine?

The synthesis typically involves catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one using Cu–Cr/γ-Al₂O₃ catalysts under optimized conditions (yield ~90%) . Alternative methods include reductive amination or nucleophilic substitution, employing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for amine formation . Reaction monitoring via GC-MS or NMR is critical to confirm intermediate purity.

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in derivatives like bis-TMP naphthalimide, which revealed N–H⋯O hydrogen bonding and disorder in crystal lattices . Complementary techniques include:

  • NMR : Chemical shifts for methyl groups (δ ~1.2–1.4 ppm) and amine protons (δ ~2.5 ppm).
  • FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and N–H (3300–3500 cm⁻¹). Discrepancies in bond lengths (e.g., N2–C5 = 1.357 Å vs. C1–C2 = 1.418 Å) may indicate resonance effects .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence supramolecular assembly in derivatives?

The tetramethyl groups impose significant steric hindrance, preventing π-stacking and promoting orthogonal molecular orientations. In bis-TMP naphthalimide, adjacent molecules rotate ~69.76° relative to the naphthalimide core, forming layered structures via hydrogen bonds (donor-acceptor distance = 3.013 Å) . This steric bulk also limits intermolecular interactions, favoring T-shaped π-contacts over face-to-face stacking .

Q. What electronic properties make this compound suitable for coordination chemistry?

The amine group acts as a strong electron donor, while the tetramethylpiperidine ring stabilizes metal complexes via steric protection. Resonance structures in derivatives (e.g., bis-TMP naphthalimide) show delocalization across the naphthalimide core, enhancing ligand rigidity and redox activity . Bond length analysis (e.g., shortened N2–C5 vs. elongated C1–O1) supports charge delocalization, critical for catalytic or photophysical applications .

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Density functional theory (DFT) simulations can reconcile discrepancies in reaction outcomes. For example, conflicting reports on amine oxidation products (nitroso vs. nitro derivatives) may arise from solvent polarity effects. Modeling the transition state energy (ΔG‡) for H₂O₂-mediated oxidation under varying pH conditions can predict dominant pathways . Cross-validation with experimental Hammett parameters or kinetic isotope effects is recommended.

Q. What methodological challenges arise in studying its biological activity?

The compound’s hydrophobicity requires tailored delivery systems (e.g., liposomal encapsulation) for in vitro assays. Fluorescence labeling (e.g., bis-TMP naphthalimide derivatives) enables tracking in cellular uptake studies, but autofluorescence in biological media necessitates controls . Dose-response curves should account for potential amine group protonation at physiological pH, which alters membrane permeability.

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